molecular formula C19H26O12 B13431675 (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid CAS No. 190323-48-9

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid

Cat. No.: B13431675
CAS No.: 190323-48-9
M. Wt: 446.4 g/mol
InChI Key: DUZCTLMSDUOYAW-COVMKIEQSA-N
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Description

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid is a complex organic compound characterized by its multiple hydroxyl groups and phenyl ring. This compound is notable for its intricate structure, which includes two oxane rings and a phenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid typically involves multi-step organic reactions. These steps often include the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of ester bonds. The reaction conditions usually require specific catalysts, controlled temperatures, and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents is crucial to maintain the integrity of the compound’s complex structure.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxypropanoic acid
  • (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybutanoic acid

Uniqueness

The uniqueness of (2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

190323-48-9

Molecular Formula

C19H26O12

Molecular Weight

446.4 g/mol

IUPAC Name

(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid

InChI

InChI=1S/C19H26O12/c20-9-6-28-18(14(24)11(9)21)29-7-10-12(22)13(23)15(25)19(30-10)31-16(17(26)27)8-4-2-1-3-5-8/h1-5,9-16,18-25H,6-7H2,(H,26,27)/t9-,10-,11+,12-,13+,14-,15-,16-,18+,19+/m1/s1

InChI Key

DUZCTLMSDUOYAW-COVMKIEQSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H](C3=CC=CC=C3)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C3=CC=CC=C3)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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